1,4-Naphthoquinone-d6

Description

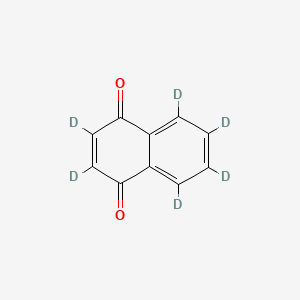

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexadeuterionaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASJONUBLZVQX-MZWXYZOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=O)C=CC(=O)C2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Naphthoquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,4-Naphthoquinone-d6, a deuterated analog of the biologically active compound 1,4-naphthoquinone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Chemical Properties

This compound is a stable isotope-labeled version of 1,4-naphthoquinone, where all six hydrogen atoms on the naphthalene ring system have been replaced with deuterium. This isotopic labeling is a powerful tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantification.

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1,4-Naphthoquinone (Non-Deuterated) |

| CAS Number | 26473-08-5[1] | 130-15-4[2] |

| Molecular Formula | C₁₀D₆O₂ | C₁₀H₆O₂[2] |

| Molecular Weight | 164.19 g/mol | 158.15 g/mol [2] |

| Appearance | Yellow crystalline solid (expected) | Yellow triclinic crystals[2] |

| Melting Point | Not specified, expected to be similar to the non-deuterated form | 126 °C[2] |

| Boiling Point | Not specified, expected to be similar to the non-deuterated form | Begins to sublime at 100 °C[2] |

| Solubility | Not specified, expected to be similar to the non-deuterated form | Almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents.[2] |

Chemical Structure

The core structure of this compound consists of a naphthalene ring system with two ketone groups at the 1 and 4 positions. All six hydrogen atoms attached to the aromatic rings are replaced by deuterium. The molecule is planar, with one aromatic ring fused to a quinone subunit.[2]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available, the following sections describe the expected spectroscopic characteristics based on the known data for the non-deuterated 1,4-naphthoquinone and the principles of isotopic substitution.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,4-[²H₆]naphthaquinone has been studied, and a well-supported vibrational assignment has been suggested.[3] The key vibrational modes are expected to be similar to the non-deuterated compound, with shifts in the frequencies of C-D stretching and bending vibrations compared to C-H vibrations.

Table 2: Expected Key IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Quinone) | ~1660-1680 | Strong absorption, characteristic of conjugated ketones. |

| C=C (Aromatic) | ~1580-1600 | Medium to strong absorption. |

| C-D (Aromatic) | ~2200-2300 | Weaker than C-H stretching, shifted to lower frequency due to the heavier isotope. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a fully deuterated compound like this compound, the proton NMR spectrum would ideally show no signals. Any residual signals would indicate incomplete deuteration.

¹³C NMR: The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated analog. The chemical shifts of the carbon atoms will be minimally affected by the deuterium substitution. However, the coupling between carbon and deuterium (C-D coupling) will be observed, and the signals for deuterated carbons may appear as multiplets (typically triplets for -CD) and will be broader due to quadrupolar relaxation.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-D coupling) |

| C1, C4 (C=O) | ~185 | Singlet |

| C2, C3 | ~138 | Triplet |

| C4a, C8a | ~132 | Singlet |

| C5, C8 | ~126 | Triplet |

| C6, C7 | ~134 | Triplet |

Note: The chemical shifts are based on the data for the non-deuterated 1,4-naphthoquinone and may vary slightly.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of 1,4-naphthoquinone, with characteristic losses of CO and other fragments, but the masses of the fragments containing deuterium will be shifted accordingly. The NIST WebBook provides the mass spectrum for the non-deuterated 1,4-naphthoquinone, which shows a prominent molecular ion peak at m/z 158 and major fragments at m/z 130, 102, and 76.[4]

Experimental Protocols

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 1,4-Naphthoquinone)

Materials:

-

Naphthalene-d8

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Petroleum ether (or other suitable solvent for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromium trioxide in glacial acetic acid. Cool the solution in an ice bath.

-

Addition of Naphthalene-d8: Slowly add a solution of naphthalene-d8 in glacial acetic acid to the cooled chromium trioxide solution with constant stirring. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.

-

Filtration and Washing: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acid and chromium salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to obtain pure yellow crystals of this compound.[5]

Analytical Methods:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

-

Melting Point Determination: To assess the purity of the final product.

-

Spectroscopic Analysis (IR, NMR, MS): To confirm the identity and structure of the synthesized this compound.

Biological Activity and Signaling Pathways

1,4-Naphthoquinone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[6] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, leading to the alkylation of cellular nucleophiles.

The deuteration in this compound is not expected to significantly alter its fundamental biological activities or the signaling pathways it modulates. The primary use of the deuterated form is as a tool to study the metabolism and mechanism of action of the non-deuterated drug.

Key Signaling Pathways Modulated by 1,4-Naphthoquinone

1,4-Naphthoquinone has been shown to interact with several key cellular signaling pathways, primarily through the induction of oxidative stress.

Caption: Key signaling pathways modulated by 1,4-Naphthoquinone.

-

Nrf2 Pathway: 1,4-Naphthoquinone can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7] This activation leads to the expression of various cytoprotective genes.

-

MAPK Pathway: The generation of ROS by 1,4-naphthoquinone can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[8] These pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can also be modulated by 1,4-naphthoquinone, often leading to the induction of apoptosis in cancer cells.

-

NF-κB Pathway: 1,4-Naphthoquinone has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[6] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

The biological effects of 1,4-naphthoquinone derivatives, including the induction of apoptosis and cell cycle arrest in cancer cells, are often mediated through the modulation of these interconnected signaling pathways.[8]

Conclusion

This compound is a valuable tool for researchers studying the chemical and biological properties of this important class of compounds. This guide has provided a summary of its core chemical properties, structure, and expected spectroscopic data. Furthermore, it has outlined a general experimental protocol for its synthesis and detailed the key signaling pathways through which its non-deuterated counterpart exerts its biological effects. This information is intended to facilitate further research and development of 1,4-naphthoquinone derivatives as potential therapeutic agents.

References

- 1. This compound | CAS 26473-08-5 | LGC Standards [lgcstandards.com]

- 2. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 3. The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. 1,4-Naphthalenedione [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of 1,4-Naphthoquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Naphthoquinone-d6, a deuterated analog of the biologically significant 1,4-naphthoquinone. This isotopically labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This document details the synthetic methodology, presents key quantitative data, and outlines a potential experimental workflow for its application.

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of commercially available, perdeuterated naphthalene (naphthalene-d8). This method adapts a well-established protocol for the synthesis of the unlabeled 1,4-naphthoquinone.

Experimental Protocol: Oxidation of Naphthalene-d8

This protocol is adapted from the established synthesis of 1,4-naphthoquinone via chromium trioxide oxidation.[1][2]

Materials:

-

Naphthalene-d8 (C₁₀D₈)

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid (CH₃COOH)

-

80% Aqueous acetic acid

-

Petroleum ether (boiling point 80-100 °C)

-

Water (H₂O)

-

Ice

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

1-L dropping funnel

-

Thermometer

-

Freezing mixture (ice and salt)

-

Filtration apparatus

-

Desiccator

-

Recrystallization apparatus

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 120 g (1.2 moles) of chromium trioxide in 150 ml of 80% aqueous acetic acid.

-

Cool the flask in a freezing mixture of ice and salt until the internal temperature reaches 0 °C.

-

Prepare a solution of 64 g (0.5 moles) of naphthalene-d8 in 600 ml of glacial acetic acid.

-

Slowly add the naphthalene-d8 solution to the chromium trioxide solution over 2-3 hours, maintaining the internal temperature between 10-15 °C with vigorous stirring.

-

Continue stirring overnight as the reaction mixture gradually warms to room temperature.

-

Let the dark green solution stand for 3 days, with occasional stirring.

-

Precipitate the crude this compound by pouring the reaction mixture into 6 L of water.

-

Collect the yellow precipitate by filtration, wash it with 200 ml of water, and dry it in a desiccator.

-

Purify the crude product by recrystallization from 500 ml of petroleum ether (b.p. 80-100 °C). The purified this compound will separate as long, yellow needles.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Naphthalene-d8 | - |

| Reagent | Chromium trioxide | [1] |

| Solvent | Glacial acetic acid | [1] |

| Reaction Temperature | 0-15 °C, then room temperature | [1] |

| Reaction Time | 3 days | [1] |

| Reported Yield (for unlabeled analog) | 18-22% | [1] |

| Reported Yield by submitters (for unlabeled analog) | 32-35% | [1] |

| Melting Point (for unlabeled analog) | 124–125 °C | [1] |

Note: The yield for the deuterated synthesis is expected to be in a similar range to the unlabeled synthesis, but empirical verification is recommended. Isotopic purity of the final product should be determined by mass spectrometry.

Characterization of this compound

The successful synthesis of this compound can be confirmed using standard analytical techniques.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique to confirm the incorporation of deuterium. The molecular weight of 1,4-Naphthoquinone is 158.15 g/mol .[3] For this compound, the expected molecular weight would be approximately 164.19 g/mol . The mass spectrum of the unlabeled compound can be used as a reference.[4][5]

NMR Spectroscopy

-

¹H NMR: In a fully deuterated this compound, the proton signals characteristic of the naphthoquinone ring system should be absent. Any residual signals would indicate incomplete deuteration. The typical ¹H NMR spectrum of 1,4-naphthoquinone shows signals in the aromatic region.[6][7]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals corresponding to the carbon skeleton of the naphthoquinone molecule. The chemical shifts may be slightly different from the unlabeled compound due to isotopic effects. Published data for unlabeled 1,4-naphthoquinone and its derivatives can serve as a reference.[8][9]

Application in Metabolic Studies: An Experimental Workflow

Isotopically labeled compounds like this compound are invaluable for tracing the metabolic fate of the parent compound in biological systems.[10][11][12][13][14] This allows researchers to identify metabolites, elucidate metabolic pathways, and quantify metabolic flux.[15][16]

Below is a generalized workflow for a metabolic study using this compound.

Description of the Workflow

-

Synthesis and Characterization: The workflow begins with the successful synthesis, purification, and analytical characterization of this compound to ensure high purity and isotopic enrichment.

-

In Vitro / In Vivo Experiment: The labeled compound is then introduced into the biological system of interest. This could be a cell culture model to study cellular metabolism or an animal model for pharmacokinetic and metabolic studies. Samples are collected at various time points.

-

Analysis: Metabolites are extracted from the collected biological samples. The use of a deuterated parent compound allows for the easy detection of the parent compound and its metabolites by mass spectrometry, as they will have a distinct mass shift compared to endogenous molecules. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying these deuterated species. The data is then analyzed to identify the chemical structures of the metabolites and elucidate the metabolic pathways involved.

Signaling Pathways and Logical Relationships

1,4-Naphthoquinone and its derivatives are known to interact with various cellular signaling pathways, often through the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.[17][18] The use of this compound can help to dissect these complex interactions by allowing for precise quantification of the compound and its metabolites within different cellular compartments and at different times.

This diagram illustrates how this compound, after cellular uptake and metabolism, can induce oxidative stress through redox cycling and ROS generation. This, in turn, can modulate key signaling pathways such as MAPK, Akt, and STAT3, ultimately leading to cellular responses like apoptosis or cell cycle arrest. The use of the deuterated tracer allows for a more precise correlation between the concentration of the compound and its metabolites with the observed biological effects.

Conclusion

The synthesis of this compound through the oxidation of naphthalene-d8 provides a valuable tool for researchers in various scientific disciplines. Its application in metabolic studies, facilitated by its distinct mass spectrometric signature, enables a deeper understanding of the biological activities and metabolic fate of this important class of compounds. The detailed experimental protocol and workflows presented in this guide offer a solid foundation for the successful synthesis and application of this compound in advanced research.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Naphthalenedione [webbook.nist.gov]

- 5. foodb.ca [foodb.ca]

- 6. 1,4-Naphthoquinone(130-15-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Naphthoquinone(130-15-4) 13C NMR spectrum [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. Strategies to study the metabolic origins of specialized plant metabolites: The specialized 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotope labeling experiments in metabolomics and fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Naphthoquinone-d6: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 1,4-Naphthoquinone-d6, a deuterated analog of the biologically active compound 1,4-Naphthoquinone. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and contextual applications.

Core Compound Data

This compound is a stable isotope-labeled version of 1,4-Naphthoquinone, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical and metabolic studies.

| Parameter | Value | Reference |

| CAS Number | 26473-08-5 | [1] |

| Molecular Formula | C₁₀D₆O₂ | [1] |

| Molecular Weight | 164.19 g/mol |

1,4-Naphthoquinone (Non-deuterated) serves as the parent compound and its properties are crucial for understanding the applications of its deuterated analog.

| Parameter | Value |

| CAS Number | 130-15-4 |

| Molecular Formula | C₁₀H₆O₂ |

| Molecular Weight | 158.15 g/mol |

Primary Applications of this compound

Due to its isotopic labeling, this compound is predominantly utilized in the following analytical applications:

-

Internal Standard in Mass Spectrometry (MS): In quantitative MS-based analyses, known concentrations of this compound are added to samples. Its distinct mass-to-charge ratio allows for accurate quantification of the non-deuterated 1,4-Naphthoquinone, correcting for variations in sample preparation and instrument response.

-

Metabolic Tracer Studies: The deuterium label allows researchers to track the metabolic fate of 1,4-Naphthoquinone in biological systems. By following the labeled atoms, it is possible to identify metabolites and elucidate metabolic pathways without interference from endogenous, non-labeled compounds. Studies on related deuterated compounds, such as phylloquinone, have successfully traced their conversion and tissue distribution, confirming the utility of this approach.[2]

Biological Activity and Signaling Pathways of 1,4-Naphthoquinone

Nrf2 Signaling Pathway

1,4-Naphthoquinones are known to induce oxidative stress, which can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.

MAPK/Akt/STAT3 Signaling Pathways

Several derivatives of 1,4-Naphthoquinone have been shown to induce apoptosis and cell cycle arrest in cancer cells through the generation of reactive oxygen species (ROS). This ROS production, in turn, modulates the MAPK (Mitogen-activated protein kinase), Akt (Protein kinase B), and STAT3 (Signal transducer and activator of transcription 3) signaling pathways.

Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, the following outlines a general workflow for its primary application as an internal standard in a quantitative mass spectrometry-based assay for the parent compound, 1,4-Naphthoquinone.

General Workflow for Quantitative Analysis using this compound

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). From this, create a working solution at a concentration appropriate for spiking into samples.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate, tissue homogenate), add a precise volume of the this compound internal standard working solution.

-

Perform an extraction procedure to isolate the analytes from the sample matrix. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

The extracted sample is then typically evaporated to dryness and reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

The LC system separates the analyte (1,4-Naphthoquinone) and the internal standard (this compound) from other matrix components.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

A calibration curve is generated using known concentrations of non-labeled 1,4-Naphthoquinone spiked with the same amount of internal standard.

-

The concentration of 1,4-Naphthoquinone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

-

Synthesis of 1,4-Naphthoquinone

While a specific synthesis protocol for this compound is not detailed in readily available literature, the synthesis of the parent compound, 1,4-Naphthoquinone, typically involves the oxidation of naphthalene. One common laboratory method is the oxidation of naphthalene using chromium trioxide in acetic acid. Industrial synthesis often involves the catalytic vapor-phase oxidation of naphthalene over a vanadium oxide catalyst. The synthesis of the deuterated analog would likely start from a deuterated naphthalene precursor.

Conclusion

This compound is a critical analytical tool for researchers studying the pharmacokinetics, metabolism, and biological activity of 1,4-Naphthoquinone. Its primary role as an internal standard in mass spectrometry allows for precise and accurate quantification in complex biological matrices. While the biological activities and effects on signaling pathways are primarily characterized for the non-deuterated parent compound, this information provides a crucial foundation for interpreting data from studies where this compound is used as a tracer. This technical guide serves as a foundational resource for the effective application of this compound in a research setting.

References

Biological activity of 1,4-Naphthoquinone and its derivatives

An In-depth Technical Guide to the Biological Activity of 1,4-Naphthoquinone and Its Derivatives

Introduction

1,4-Naphthoquinone is an organic compound derived from naphthalene. Its structure, featuring a quinone ring fused to a benzene ring, serves as a core scaffold for a vast array of natural and synthetic molecules.[1][2] This scaffold is highly reactive and susceptible to redox cycling and nucleophilic addition, properties that underpin its diverse biological activities.[3] Derivatives of 1,4-naphthoquinone, such as juglone, lawsone, plumbagin, and shikonin, are found in various plants and microorganisms and have been utilized in traditional medicine for centuries.[1][2][4]

In modern medicinal chemistry, the 1,4-naphthoquinone framework is a subject of intense research due to its potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects.[5][6][7][8] The biological activity can be significantly modulated by the type and position of substituents on the core structure, making it a versatile template for drug design and development.[4][9] This guide provides a comprehensive overview of the biological activities of 1,4-naphthoquinone and its derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Key Biological Activities

The chemical reactivity of the 1,4-naphthoquinone core, particularly its ability to accept electrons and generate reactive oxygen species (ROS), is central to its biological effects.[3][10]

Anticancer Activity

1,4-Naphthoquinone derivatives are widely recognized for their potent cytotoxic effects against a broad spectrum of cancer cell lines.[5][11] Their anticancer mechanisms are multifactorial and include:

-

Induction of Oxidative Stress: They undergo redox cycling, generating superoxide radicals and other ROS, which lead to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.[10][12][13]

-

Enzyme Inhibition: They act as inhibitors of crucial enzymes involved in cancer progression, such as DNA topoisomerases, protein kinases (e.g., MKK7, Akt, IRAK1), and cell cycle-regulating phosphatases (Cdc25).[5][10][14]

-

Apoptosis and Cell Cycle Arrest: Many derivatives induce apoptosis through both mitochondrial-dependent and independent pathways and can cause cell cycle arrest at various phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[12][13][15]

-

Modulation of Signaling Pathways: They interfere with key signaling cascades that are often dysregulated in cancer, including the MAPK, Akt, and STAT3 pathways.[12][15]

Antimicrobial Activity

The 1,4-naphthoquinone scaffold is present in many compounds with significant activity against a wide range of pathogenic bacteria and fungi.[16][17][18] They are effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[16][17] The primary mechanism of antimicrobial action is believed to be the generation of ROS, which disrupts cellular membranes, damages DNA, and inhibits essential enzymes, leading to microbial cell death.[18][19] Some derivatives also interfere with bacterial DNA repair mechanisms by inhibiting proteins like RecA.[18]

Anti-inflammatory Activity

Several 1,4-naphthoquinone derivatives exhibit potent anti-inflammatory properties.[20][21] Their mechanisms involve the inhibition of key inflammatory mediators and pathways:

-

Inhibition of Pro-inflammatory Enzymes: They can suppress the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20]

-

Suppression of Cytokine Production: They reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[20][22]

-

Enzyme and Receptor Inhibition: Specific derivatives have been shown to inhibit kinases like IRAK1, which is involved in toll-like receptor signaling, and block purinergic P2X7 receptors, which play a role in inflammation.[14][21]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various 1,4-naphthoquinone derivatives from cited literature.

Table 1: Anticancer Activity of 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric) | ~5 µM | [4] |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (gastric) | ~5 µM | [4] |

| Compound 58 (a STAT3 inhibitor) | MGC803 (gastric) | 0.57 µM | [4] |

| m-acetylphenylamino-1,4-naphthoquinone (8) | HepG2 (liver) | 4.758 µM | [23] |

| m-acetylphenylamino-1,4-naphthoquinone (8) | HuCCA-1 (cholangiocarcinoma) | 2.364 µM | [23] |

| p-acetylphenylamino-1,4-naphthoquinone (9) | MOLT-3 (leukemia) | 2.118 µM | [23] |

| 2,3-dichloro-1,4-naphthoquinone derivatives | Various | IC50 values 5.2 times lower than ketoconazole | [1] |

| Shikonin | Various cancer cell lines | 1 - 3 µM | [1] |

| Lapachol | Glioma cells | 3.7 ± 1.4 µM | [10] |

| Alkannin | 13 cancer cell lines | 4 - 14 µM | [10] |

| Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) | Various | Moderate to excellent activity |[1] |

Table 2: Antimicrobial Activity of 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Various aryl amide derivatives | S. aureus, E. coli | 31.25 - 62.5 | [16] |

| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus | 30 - 60 | [17] |

| Isoxazolylnaphthoquinones | S. aureus (clinical isolates) | 16 - 64 | [17] |

| Various derivatives | S. aureus, L. monocytogenes, E. coli, P. aeruginosa, K. pneumoniae | 15.6 - 500 | [16] |

| Juglone | S. aureus | ≤ 0.125 µmol/L | [18] |

| 5,8-dimethoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L |[18] |

Table 3: Anti-inflammatory Activity of 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Assay/Target | IC50 Value | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | IRAK1 Enzyme Inhibition | 914 nM | [14] |

| Shikonin | IRAK1 Enzyme Inhibition | 4528 nM | [14] |

| Plumbagin | IRAK1 Enzyme Inhibition | 6328 nM | [14] |

| 5,8-dihydroxy-1,4-naphthoquinone | MAO-B Inhibition | 0.860 µM | [24] |

| Shikonin | MAO-A Inhibition | 1.50 µM | [24] |

| Shikonin | MAO-B Inhibition | 1.01 µM | [24] |

| Various derivatives from Talaromyces sp. | NO Production in RAW 264.7 cells | 1.7 - 49.7 µM | [20] |

| Compound U-286 | Cytotoxicity in RAW 264.7 cells | 46 µM | [21][25] |

| Compound U-548 | Cytotoxicity in RAW 264.7 cells | 81 µM |[21][25] |

Mechanisms of Action & Structure-Activity Relationships

ROS-Mediated Signaling and Apoptosis

A predominant mechanism for the anticancer activity of 1,4-naphthoquinones is the induction of apoptosis through the generation of ROS.[12][26] This process involves the activation of several downstream signaling pathways. The quinone moiety can accept electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. This radical can then transfer an electron to molecular oxygen to produce a superoxide anion, regenerating the parent quinone to continue the cycle. The resulting oxidative stress triggers the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) and modulates the PI3K/Akt and STAT3 signaling pathways, leading to the activation of caspases and programmed cell death.[12][13][15]

Caption: ROS-mediated apoptosis induced by 1,4-naphthoquinones.

Structure-Activity Relationship (SAR)

The biological potency of 1,4-naphthoquinone derivatives is highly dependent on the nature and position of substituents on the aromatic and quinone rings.[9][27]

-

Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents can modify the redox potential of the quinone, influencing its ability to generate ROS and interact with biological targets.[19]

-

Hydroxyl and Amino Groups: The presence of hydroxyl (-OH) or amino (-NH2) groups, particularly at positions 2, 3, 5, or 8, often enhances biological activity. For instance, 5-hydroxy derivatives (juglones) frequently show potent anticancer and antimicrobial effects.[1][2][27]

-

Lipophilicity: The introduction of lipophilic groups can improve membrane permeability and cellular uptake, which may increase cytotoxicity.

-

Steric Hindrance: Bulky substituents can influence how the molecule fits into the active site of target enzymes, either enhancing or diminishing its inhibitory effect.[17] For example, introducing nitrogen-containing heterocyclic moieties can increase anticancer effects.[9]

Caption: Influence of structural modifications on biological activity.

Experimental Protocols

Evaluating the biological activity of 1,4-naphthoquinone derivatives involves a series of standardized in vitro assays.

Caption: General workflow for screening biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines and determine the IC50 value.[13]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 1,4-naphthoquinone derivative (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][28][29]

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity or by using a growth indicator dye.

-

Methodology:

-

Inoculum Preparation: A bacterial or fungal suspension is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard, equivalent to ~1.5 x 10⁸ CFU/mL).[28]

-

Compound Dilution: The 1,4-naphthoquinone derivative is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (no turbidity).[17]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[17]

-

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[20]

-

Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and cultured until they reach confluence.

-

Compound Treatment: Cells are pre-treated with various concentrations of the 1,4-naphthoquinone derivative for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Absorbance Measurement: After a brief incubation at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve. A parallel cytotoxicity test (e.g., MTT) is essential to ensure that the observed inhibition is not due to cell death.[20]

-

Conclusion

1,4-Naphthoquinone and its derivatives represent a critically important class of bioactive compounds with a broad spectrum of pharmacological activities. Their ability to undergo redox cycling and generate ROS is a central feature of their potent anticancer and antimicrobial effects, while their capacity to interact with and inhibit key cellular enzymes underpins their anti-inflammatory properties. The versatility of the 1,4-naphthoquinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and selectivity. The continued exploration of structure-activity relationships, coupled with mechanistic studies, will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review | Bentham Science [eurekaselect.com]

- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 7. journal.mauc.edu.iq [journal.mauc.edu.iq]

- 8. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dadun.unav.edu [dadun.unav.edu]

- 11. researchgate.net [researchgate.net]

- 12. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 24. Evaluation of Natural and Synthetic 1,4-naphthoquinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships in the haemolytic activity and nephrotoxicity of derivatives of 1,2- and 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 1,4-Naphthoquinones in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthoquinones are a class of naturally occurring organic compounds characterized by a naphthalene ring system with two carbonyl groups at positions 1 and 4.[1] These molecules are widespread in nature, found as secondary metabolites in a diverse range of organisms, including plants, bacteria, fungi, and marine invertebrates.[2][3] Their prevalence is matched by their broad spectrum of biological activities, which has positioned them as a focal point in natural product chemistry and drug discovery.[4][5] This technical guide provides an in-depth exploration of the natural occurrence of 1,4-naphthoquinone compounds, detailing their distribution, biosynthesis, and the experimental methodologies used for their study.

Natural Occurrence and Distribution

1,4-Naphthoquinone derivatives are biosynthesized by a remarkable array of species and are often responsible for the pigmentation of the source organism.[6] In plants, they are found in various families, including the Plumbaginaceae, Juglandaceae, Ebenaceae, Boraginaceae, and Bignoniaceae.[7][8] Well-known examples include juglone from walnut trees (Juglans species), lawsone from the henna plant (Lawsonia inermis), plumbagin from the roots of Plumbago species, shikonin from the roots of Lithospermum erythrorhizon, and lapachol from Tabebuia species.[7][9][10][11][12] These compounds are not limited to terrestrial plants; they are also produced by marine organisms, fungi, and bacteria, where they play roles in chemical defense and signaling.[2][3]

Quantitative Distribution of Key 1,4-Naphthoquinones

The concentration of these bioactive compounds can vary significantly depending on the species, the specific plant tissue, and even the developmental stage of the organism. The following tables summarize the quantitative data for some of the most studied 1,4-naphthoquinones.

| Compound | Plant Species | Tissue | Concentration | Reference |

| Juglone | Juglans nigra (Black Walnut) | Hulls | 6.71 mg/g dry tissue | [9] |

| Roots | 7.73 mg/g dry tissue | [9] | ||

| Leaves | 1.23 - 2.90 mg/g dry tissue | [9] | ||

| Juglans regia (English Walnut) | Wood Chips | 28.84 ± 1.54 µg/g dry basis | [8] | |

| Shells | 0.74 - 1.70 µg/g dry basis | [8] | ||

| Pterocarya fraxinifolia | Leaves (June) | 2.74 g/100g dry leaves | ||

| Hulls (May) | 0.44 g/100g dry hulls | |||

| Lawsone | Lawsonia inermis (Henna) | Leaves | 0.76 ± 0.05 g/100g dried drug (TLC-densitometry) | [5] |

| Leaves | 0.87 ± 0.11 g/100g dried drug (TLC-image analysis) | [5] | ||

| Leaves | 1.0 - 2.0% | [13] | ||

| Leaves | 1.62% | [13] | ||

| Plumbagin | Plumbago indica | Roots (Ethanolic Extract) | 0.21 ± 0.01% dry weight | [14] |

| Roots (Methanolic Extract) | 0.15 ± 0.00% dry weight | [14] | ||

| Plumbago zeylanica | Roots | 2.81% (w/w) | [15] | |

| Plumbago scandens | Roots | Not specified | [16] | |

| Shikonin | Lithospermum erythrorhizon | Hairy Roots | Variable, secreted into culture medium | [1][17] |

| Lapachol | Tabebuia species | Wood | < 0.001% | [18] |

| Commercial Products | Woody Material (from Brazil) | ~1.0% | [18] | |

| Tabebuia avellanedae | Wood | ~1.7% | [19] | |

| 1,4-Naphthoquinone | Eleutherine palmifolia | Ethanolic Extract | 4.5797 ppm | [3] |

| Water Extract | 3.2314 ppm | [3] | ||

| 2-hydroxy-1,4-naphthoquinone & 2-methoxy-1,4-naphthoquinone | Impatiens glandulifera | Flowers (July-August) | 0.8 - 1.1% | [20] |

Biosynthesis of 1,4-Naphthoquinones

Plants have evolved multiple biosynthetic pathways to produce the 1,4-naphthoquinone skeleton.[21] The most common routes include:

-

The Shikimate Pathway: This is a major pathway leading to the biosynthesis of many aromatic compounds. In the context of 1,4-naphthoquinones like juglone and lawsone, chorismate, an intermediate of the shikimate pathway, is converted to o-succinylbenzoic acid (OSB), which then serves as a key precursor.[21]

-

The Mevalonate/Mep Pathway: This pathway provides the isoprene units for the side chains of many naphthoquinones, such as the prenyl group in lapachol.[21]

-

The Acetate-Malonate Pathway: Some fungal and bacterial naphthoquinones are synthesized via the polyketide pathway, which utilizes acetate and malonate units.

Experimental Protocols

The isolation, identification, and quantification of 1,4-naphthoquinones from natural sources involve a series of well-established experimental procedures.

Extraction

The choice of extraction method and solvent is crucial for the efficient isolation of 1,4-naphthoquinones.

-

Soxhlet Extraction: This is a continuous extraction method that is highly efficient.

-

Protocol:

-

Dry and powder the plant material.

-

Place the powdered material in a thimble.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., chloroform, methanol, or ethanol) is heated in a flask, and the vapor travels up a distillation arm and condenses into the chamber with the thimble.

-

Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask.

-

This cycle is repeated multiple times to ensure complete extraction.[15]

-

-

-

Maceration: This is a simple and widely used technique.

-

Protocol:

-

Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol) in a sealed container.

-

The mixture is left to stand for a period of time (e.g., 24-72 hours) with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated to yield the crude extract.[22]

-

-

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency.

-

Protocol:

-

Suspend the powdered plant material in a solvent.

-

Place the mixture in an ultrasonic bath for a specified time (e.g., 30-60 minutes).

-

The ultrasonic waves cause cavitation, which disrupts the cell walls and enhances the release of the target compounds.

-

Filter the mixture and evaporate the solvent.

-

-

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques for the separation and quantification of 1,4-naphthoquinones.

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol for Juglone Quantification:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 4) in a 50:50 ratio is effective.

-

Flow Rate: A flow rate of 1.5 mL/min is commonly employed.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm) is used to quantify the compound based on a standard curve.

-

Temperature: The column temperature is maintained at 30°C.

-

-

-

Thin-Layer Chromatography (TLC):

-

Protocol for Lawsone Quantification:

-

Stationary Phase: Silica gel 60 F254 plates are used.

-

Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid can be used for development.

-

Detection: The plates are visualized under UV light, and the spots are quantified using a TLC scanner (densitometry) or image analysis software.[5]

-

-

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation of isolated 1,4-naphthoquinones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Biological Activities and Signaling Pathways

1,4-Naphthoquinones exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] These activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to react with cellular nucleophiles such as cysteine residues in proteins.[23]

Nrf2 Signaling Pathway

Several 1,4-naphthoquinones, including plumbagin and juglone, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[23] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

MAPK/Akt/STAT3 Signaling Pathway

Many 1,4-naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by modulating the MAPK (Mitogen-activated protein kinase), Akt (Protein kinase B), and STAT3 (Signal transducer and activator of transcription 3) signaling pathways.[24][25] This is often initiated by the generation of ROS.

Conclusion

The natural world is a rich reservoir of 1,4-naphthoquinone compounds, offering a vast chemical diversity for scientific exploration. Their significant and varied biological activities underscore their potential as lead compounds in the development of new therapeutic agents. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action, facilitated by robust experimental methodologies, is crucial for harnessing their full potential in medicine and biotechnology. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of these remarkable natural products.

References

- 1. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 2. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of HPLC method for quantifying 1,4-Naphthoquinone in ethanol and water extracts of Eleutherine bulbosa - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Pharmacognostic Specifications and Lawsone Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tabebuia avellanedae (syn. T. impetiginosa, Lapacho, Pau D’Arco, Ipe Roxo) | Musculoskeletal Key [musculoskeletalkey.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.umt.edu.pk [journals.umt.edu.pk]

- 12. Lapachol - Wikipedia [en.wikipedia.org]

- 13. Estimation of Lawsone Release from Lawsonia inermis Leaf Powder [tas.scione.com]

- 14. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 15. seejph.com [seejph.com]

- 16. Antimicrobial activity in vitro of plumbagin isolated from Plumbago species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. tandfonline.com [tandfonline.com]

- 19. scielo.br [scielo.br]

- 20. Quantitative determination of naphthoquinones of Impatiens species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Purity and Isotopic Enrichment of Commercial 1,4-Naphthoquinone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of commercially available 1,4-Naphthoquinone-d6 (NQD6). This deuterated analog of 1,4-Naphthoquinone is a valuable tool in pharmaceutical research, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as an internal standard for mass spectrometry-based quantification. Ensuring the high chemical purity and isotopic enrichment of NQD6 is critical for the accuracy and reliability of experimental results.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The purity and isotopic enrichment can vary between suppliers and batches. Below is a summary of typical specifications from leading commercial sources.

Table 1: Comparison of Commercial this compound Specifications

| Supplier | Product Number | Chemical Purity (Typical) | Isotopic Enrichment (Atom % D, Minimum) |

| LGC Standards | TRC-N368489 | ≥98% | 98% |

| Toronto Research Chemicals (TRC) | N368489 | Data typically provided on Certificate of Analysis | Data typically provided on Certificate of Analysis |

| Cambridge Isotope Laboratories (CIL) | DLM-10575 | Data typically provided on Certificate of Analysis | Data typically provided on Certificate of Analysis |

Note: Data for TRC and CIL are representative and should be confirmed with the batch-specific Certificate of Analysis.

Analytical Methodologies for Quality Control

A combination of analytical techniques is employed to determine the chemical purity and isotopic enrichment of this compound. The most common methods are High-Performance Liquid Chromatography (HPLC) for chemical purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for both chemical purity and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is a standard method for assessing the chemical purity of NQD6 by separating it from non-deuterated and other chemical impurities.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a mixture of acetonitrile and water (60:40) can be used.[1] For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection: UV detection at 254 nm.[1]

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the structure, assessing chemical purity, and determining the positions of deuterium incorporation. Both ¹H and ²H NMR are valuable.

Experimental Protocol: ¹H NMR for Chemical Purity

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[1]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals in the aromatic region compared to the spectrum of non-deuterated 1,4-Naphthoquinone confirms deuteration.

-

The presence of residual proton signals can be used to quantify the level of deuteration.

-

Chemical purity can be assessed by the presence of signals from impurities. Quantitative ¹H NMR (qNMR) can be performed using an internal standard with a known concentration to determine the absolute purity of the compound.[3][4]

-

-

Data Processing: Process the spectrum to obtain a high-resolution view. Integrate the signals of interest to determine their relative proportions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a highly sensitive technique for determining both chemical purity and isotopic distribution.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

-

Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 320°C at a rate of 10°C/min.

-

Final hold: 2 minutes at 320°C.[5]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.[5]

-

Analysis Mode: Full scan mode to identify impurities and confirm the molecular ion. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

-

-

Analysis:

-

Chemical Purity: The purity is determined by the relative area of the main peak in the total ion chromatogram.

-

Isotopic Enrichment: The mass spectrum of the NQD6 peak will show a cluster of ions corresponding to different isotopologues (molecules with different numbers of deuterium atoms). The relative intensities of these ions are used to calculate the isotopic enrichment.

-

Common Impurities

Potential impurities in commercial this compound can be categorized as either chemical or isotopic.

-

Chemical Impurities: These can arise from the starting materials or by-products of the synthesis. The synthesis of 1,4-naphthoquinone often involves the oxidation of naphthalene.[6] Therefore, residual starting material or incompletely oxidized intermediates could be present. Other potential impurities could be isomers or related naphthoquinone derivatives formed during the synthesis.

-

Isotopic Impurities: These are molecules of 1,4-naphthoquinone that contain fewer than six deuterium atoms (d0 to d5). The presence of these isotopologues is a measure of the isotopic enrichment. High-resolution mass spectrometry is the most effective technique for quantifying the distribution of these isotopic species.

Role in Drug Development and Research

1,4-Naphthoquinone and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] They are known to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key cellular signaling pathways.

The deuterated form, this compound, is particularly useful in drug development for:

-

Metabolic Studies: Tracking the metabolic fate of the molecule without the need for radiolabeling.

-

Pharmacokinetic (PK) Studies: The increased mass allows for its use as an internal standard in LC-MS/MS assays to accurately quantify the non-deuterated drug candidate in biological matrices.

-

Mechanism of Action Studies: Investigating enzyme kinetics and reaction mechanisms where the kinetic isotope effect can provide valuable insights.

Signaling Pathways and Experimental Workflows

1,4-Naphthoquinones are known to modulate several critical signaling pathways, often initiated by the generation of reactive oxygen species (ROS).

NF-κB Signaling Pathway

1,4-Naphthoquinones can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[8][9] This is often achieved by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory and anti-apoptotic genes.

Caption: Inhibition of the canonical NF-κB signaling pathway by 1,4-Naphthoquinone.

MAPK and Akt Signaling Pathways

1,4-Naphthoquinone derivatives can induce apoptosis and cell cycle arrest by generating ROS, which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[7] This can involve the activation of stress-activated kinases like p38 and JNK, and the inhibition of pro-survival pathways like ERK and Akt.

Caption: Modulation of MAPK and Akt pathways by 1,4-Naphthoquinone via ROS.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of a commercial sample of this compound.

Caption: Workflow for the quality control analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Handling 1,4-Naphthoquinone-d6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of health and safety information for 1,4-Naphthoquinone-d6. It is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The toxicological and safety data presented here are primarily for the non-deuterated analog, 1,4-Naphthoquinone (CAS 130-15-4), and should be considered representative for the deuterated form, this compound (CAS 26473-08-5), as isotopic labeling is not expected to significantly alter its chemical hazards.

Overview and Hazard Summary

This compound is the isotopically labeled form of 1,4-Naphthoquinone, a quinone derived from naphthalene.[1] While the deuterated form is primarily used as a research compound, the parent compound is known for its high toxicity and corrosive properties.[2] It is classified as fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation and allergic skin reactions.[3][5] The compound is a yellow crystalline powder with a sharp odor.[6][7] Due to its hazard profile, strict adherence to safety protocols is mandatory.

Hazard Classification:

-

Acute Toxicity: Oral (Category 3), Dermal (Category 3), Inhalation (Category 1)[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[3][4]

-

Aquatic Hazard: Acute (Category 1), Chronic (Category 1)[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,4-Naphthoquinone.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆O₂ | [7] |

| Molar Mass | 158.15 g/mol | [1] |

| Appearance | Yellow crystalline powder/needles | [6][7] |

| Odor | Sharp, like benzoquinone | [6][7] |

| Melting Point | 126 °C (259 °F) | [1] |

| Boiling Point | Begins to sublime at 100 °C | [1] |

| Density | 1.422 g/cm³ | [1][6] |

| Vapor Pressure | 0.00018 mmHg | [7] |

| Solubility | Insoluble in cold water; soluble in hot alcohol, ether, benzene. | [1][6] |

| log Kow | 1.71 - 1.78 | [6] |

Table 2: Toxicological Data

| Parameter | Route | Species | Value | Reference(s) |

| LD50 | Oral | Rat | 190 mg/kg | [6] |

| LD50 | Subcutaneous | Rat | 202 mg/kg | [6] |

| LC50 | Inhalation | Rat | 46 mg/m³ (4 h) | [8] |

Experimental Protocols

Protocol for Safe Handling and Storage

This protocol outlines the essential steps for handling and storing this compound to minimize exposure risk.

Methodology:

-

Engineering Controls: All handling of solid material (weighing, transferring) must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3][8] Ensure adequate ventilation is available in all areas where the chemical is used or stored.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[8]

-

Eye/Face Protection: Use safety glasses with side-shields and a face shield.[8]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of spillage, consider a chemical-resistant apron or suit.[6]

-

Respiratory Protection: For operations where dust may be generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[4][8]

-

-

Hygiene Practices:

-

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[6][8]

-

Keep the container tightly closed.[8] The substance is light-sensitive.[4][8]

-

Store in a locked cabinet or an area accessible only to authorized personnel.[4]

-

Avoid storage with strong oxidizing or reducing agents.[3][6]

-

Protocol for Spill Response

This protocol details the steps for managing a minor spill of this compound in a laboratory setting.

Methodology:

-

Immediate Actions:

-

Containment:

-

Cleanup:

-

For solid spills, do not use dry sweeping methods that create dust.[6][8]

-

Gently cover the spill with an inert absorbent material like sand or vermiculite.[6]

-

Carefully sweep up the mixture and place it into a suitable, labeled, and closed container for disposal.[3][8] A HEPA-filtered vacuum cleaner may be used if available and appropriate.[6]

-

-

Decontamination:

-

Wash the spill area thoroughly with soap and water, preventing runoff into drains.[6]

-

-

Disposal:

Visualizations: Workflows and Pathways

Emergency First Aid Workflow

The following diagram outlines the logical steps for providing first aid after an exposure to this compound.

Caption: Workflow for first aid procedures based on the route of exposure.

Laboratory Spill Cleanup Procedure

This diagram illustrates the standardized workflow for responding to a minor laboratory spill.

Caption: Step-by-step workflow for the safe cleanup of a minor chemical spill.

Mechanism of Toxicity: Reactive Oxygen Species (ROS) Generation

1,4-Naphthoquinone's toxicity is linked to its ability to undergo redox cycling, generating harmful reactive oxygen species (ROS).

Caption: Simplified pathway of ROS generation by 1,4-Naphthoquinone.

References

- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: High-Throughput Quantification of Menadione (Vitamin K3) in Human Plasma using 1,4-Naphthoquinone-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menadione, also known as Vitamin K3, is a synthetic form of vitamin K that is used as a nutritional supplement and in some therapeutic applications. Accurate quantification of menadione in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of menadione in human plasma. The method utilizes a stable isotope-labeled internal standard, 1,4-Naphthoquinone-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

The principle of using a stable isotope-labeled internal standard is to add a known quantity of the standard to both the calibration standards and the unknown samples at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic labeling. This allows it to be distinguished by the mass spectrometer. By co-eluting with the analyte, it experiences similar extraction efficiencies and ionization suppression or enhancement, enabling reliable quantification.

Experimental Protocols

Materials and Reagents

-

Menadione (Vitamin K3) reference standard

-

This compound (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for sample preparation:

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A standard UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-